molecular formula C5H6FN3O2 B13102487 6-Amino-5-fluoro-1-methylpyrimidine-2,4(1H,3H)-dione

6-Amino-5-fluoro-1-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B13102487
M. Wt: 159.12 g/mol
InChI Key: RMJANALSXUVQJP-UHFFFAOYSA-N
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Description

6-Amino-5-fluoro-1-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine. They are important in biochemistry, particularly as components of nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimidine derivatives typically involves multi-step organic reactions. Common methods include:

    Cyclization Reactions: Starting from β-diketones and urea or thiourea.

    Substitution Reactions: Using halogenated pyrimidines as intermediates.

Industrial Production Methods

Industrial production often scales up laboratory methods, optimizing for yield and purity. This might involve:

    Catalytic Processes: Using catalysts to improve reaction efficiency.

    Continuous Flow Chemistry: For better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Conversion to more oxidized forms.

    Reduction: Conversion to more reduced forms.

    Substitution: Replacing one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate.

    Reducing Agents: Such as lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The products depend on the specific reactions and conditions but can include various substituted pyrimidines.

Scientific Research Applications

6-Amino-5-fluoro-1-methylpyrimidine-2,4(1H,3H)-dione may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potentially as a nucleic acid analog.

    Medicine: Possible use in drug development.

    Industry: As an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action would depend on its specific interactions with biological molecules. It might involve:

    Enzyme Inhibition: Binding to active sites of enzymes.

    DNA/RNA Interaction: Intercalating or binding to nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A well-known pyrimidine analog used in cancer treatment.

    Cytosine: A natural pyrimidine base in DNA and RNA.

Uniqueness

6-Amino-5-fluoro-1-methylpyrimidine-2,4(1H,3H)-dione’s unique properties would depend on its specific substituents and their effects on its chemical behavior and biological activity.

Properties

Molecular Formula

C5H6FN3O2

Molecular Weight

159.12 g/mol

IUPAC Name

6-amino-5-fluoro-1-methylpyrimidine-2,4-dione

InChI

InChI=1S/C5H6FN3O2/c1-9-3(7)2(6)4(10)8-5(9)11/h7H2,1H3,(H,8,10,11)

InChI Key

RMJANALSXUVQJP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)NC1=O)F)N

Origin of Product

United States

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